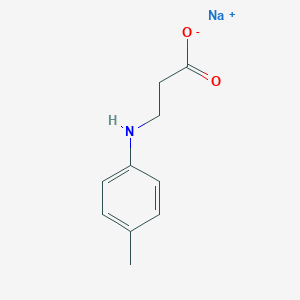
sodium;3-(4-methylanilino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;3-(4-methylanilino)propanoate: is an organic compound that belongs to the class of anilines It is characterized by the presence of a sodium ion and a 3-(4-methylanilino)propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method for synthesizing sodium;3-(4-methylanilino)propanoate involves the nucleophilic substitution of a halogenated precursor with 4-methylaniline. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt.
Reduction of Nitroarenes: Another method involves the reduction of a nitroarene precursor to form the corresponding aniline, followed by a reaction with a propanoic acid derivative to yield the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using the above-mentioned synthetic routes. The reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Sodium;3-(4-methylanilino)propanoate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under appropriate conditions to yield reduced forms.
Substitution: It can participate in substitution reactions, where the aniline moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Sodium;3-(4-methylanilino)propanoate can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition:
Antimicrobial Activity: It exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine:
Drug Development: this compound is being explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism by which sodium;3-(4-methylanilino)propanoate exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic processes or disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
- Sodium;3-(4-aminophenyl)propanoate
- Sodium;3-(4-chloroanilino)propanoate
- Sodium;3-(4-nitroanilino)propanoate
Comparison: Sodium;3-(4-methylanilino)propanoate is unique due to the presence of the methyl group on the aniline moiety, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, such as altered solubility, stability, and binding affinity to molecular targets.
Propiedades
IUPAC Name |
sodium;3-(4-methylanilino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.Na/c1-8-2-4-9(5-3-8)11-7-6-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNPBYLGAKZVSS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














